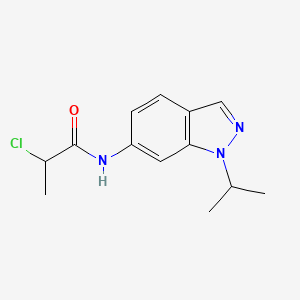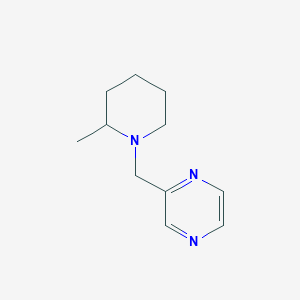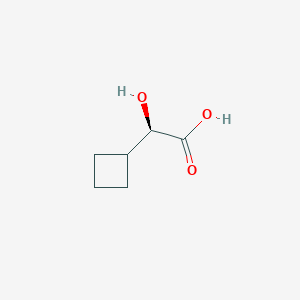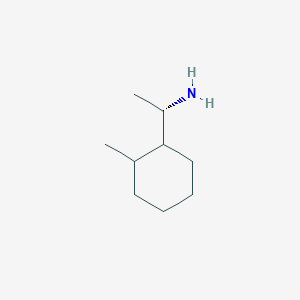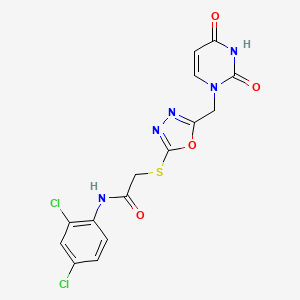
N-(2,4-dichlorophenyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H11Cl2N5O4S and its molecular weight is 428.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Routes and Potential Applications
The compound under discussion belongs to a class of compounds with the 1,3,4-oxadiazole core, which has been widely studied for various biological activities. A novel five-step synthetic route to 1,3,4-oxadiazole derivatives demonstrates the potential of these compounds as α-glucosidase inhibitors, suggesting their application in managing diabetes through enzyme inhibition. The compounds synthesized in this study showed promising inhibitory activity, supported by molecular modeling and ADME predictions, indicating their potential as drug leads (Iftikhar et al., 2019).
Antimicrobial Activity
Another aspect of these compounds is their antimicrobial activity. For instance, novel thiazolidinone and acetidinone derivatives, including the structural motif similar to our compound of interest, have been synthesized and screened for their antimicrobial activity against various microorganisms. The study showcases the broad spectrum of bacterial inhibition these compounds can offer, making them valuable in the search for new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
QSAR Studies and Antibacterial Agents
Further research includes QSAR (Quantitative Structure-Activity Relationship) studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines, which could offer insights into the antibacterial activity of compounds against S. aureus and E. coli. These studies reveal that certain structural and physicochemical parameters significantly contribute to the compounds' antibacterial efficacy, providing a basis for the design of new antibacterial agents with enhanced activity (Desai et al., 2008).
NMR Studies and Biological Screening
An NMR study of a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety highlights the importance of structural elucidation in understanding the biological activity of these compounds. This detailed analysis can aid in the design and synthesis of derivatives with optimized pharmacological properties (Li Ying-jun, 2012).
Enzyme Inhibition and Pharmacological Evaluation
Further studies involve the synthesis, characterization, and biological screening of derivatives, showcasing their activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These findings indicate the potential therapeutic applications of these compounds in treating conditions like Alzheimer's disease and inflammation (Rehman et al., 2013).
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O4S/c16-8-1-2-10(9(17)5-8)18-12(24)7-27-15-21-20-13(26-15)6-22-4-3-11(23)19-14(22)25/h1-5H,6-7H2,(H,18,24)(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKQBQWZAAJYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)
![Tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane](/img/structure/B2958423.png)
![1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole](/img/structure/B2958425.png)
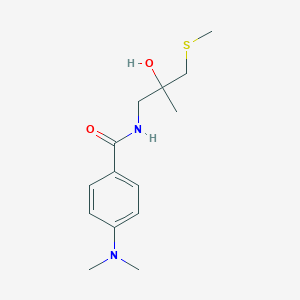
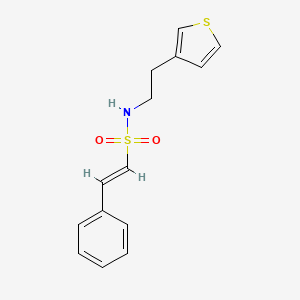
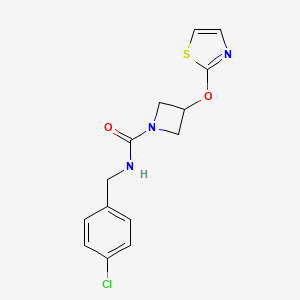
![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)
